molecular formula C₄₉H₆₉N₄NaO₁₈S₂ B1141111 sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate CAS No. 308127-47-1

sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate

Cat. No.: B1141111
CAS No.: 308127-47-1
M. Wt: 1089.21
Attention: For research use only. Not for human or veterinary use.
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Description

The compound sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate is a highly functionalized indolium-based polyelectrolyte. Its structure features:

  • Two indolium moieties with 3,3-dimethyl substituents.
  • A hepta-2,4,6-trienylidene linker enabling extended conjugation.
  • Pentahydroxyhexyl carbamoyl groups at the 5-position of each indolium ring, providing hydrophilicity and hydrogen-bonding capacity.
  • Sulfonate groups on both indolium and butyl chains, enhancing water solubility and ionic character.

This architecture suggests applications in optical sensing, dye chemistry, or biomolecular labeling, leveraging its conjugated system and polar substituents .

Properties

IUPAC Name

sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H70N4O18S2.Na/c1-48(2)32-24-30(46(64)50-26-36(56)42(60)44(62)38(58)28-54)16-18-34(32)52(20-10-12-22-72(66,67)68)40(48)14-8-6-5-7-9-15-41-49(3,4)33-25-31(17-19-35(33)53(41)21-11-13-23-73(69,70)71)47(65)51-27-37(57)43(61)45(63)39(59)29-55;/h5-9,14-19,24-25,36-39,42-45,54-63H,10-13,20-23,26-29H2,1-4H3,(H3-,50,51,64,65,66,67,68,69,70,71);/q;+1/p-1/t36-,37?,38?,39+,42+,43?,44+,45?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCDZDCGTDCFQV-SMYDWBAHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(=O)NCC(C(C(C(CO)O)O)O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)NCC(C(C(C(CO)O)O)O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)C(=O)NC[C@@H]([C@H]([C@@H](C(CO)O)O)O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)NCC(C(C([C@@H](CO)O)O)O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H69N4NaO18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1089.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate involves modifying the physicochemical properties of the indotricarbocyanine dye backbone to increase hydrophilicity. This is achieved by introducing sulfobutyl and dicarboxylic acid diglucamide groups. The synthetic route typically involves multiple steps of organic synthesis, including sulfonation and carboxylation reactions .

Chemical Reactions Analysis

sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the dye’s electronic properties.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups to alter its properties.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent probe in various chemical analyses.

    Biology: Employed in fluorescence imaging to study biological processes at the cellular and molecular levels.

    Medicine: Utilized as a contrast agent in near-infrared imaging for detecting tumors, inflammation, and other medical conditions.

    Industry: Applied in the development of optical imaging technologies and diagnostic tools .

Mechanism of Action

The mechanism of action of sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate involves its ability to absorb and emit near-infrared light. This property makes it an effective contrast agent for optical imaging. The dye targets specific tissues or cells, allowing for enhanced imaging contrast. The molecular targets and pathways involved include interactions with cellular components and tissues that exhibit specific absorption and emission characteristics .

Comparison with Similar Compounds

Structural Analogues in Indolium Chemistry

(a) Substituted 10H-Pyrido[1,2-a]indolium Perchlorates
  • Key Differences :
    • The target compound replaces the pyridoindolium core with a bis-indolium system linked by a heptatriene chain.
    • Sulfonate groups (target) vs. perchlorate counterions (analogues) improve aqueous solubility and reduce toxicity .
  • Optical Properties :
    • The heptatriene linker in the target compound extends conjugation, likely shifting absorption/emission to longer wavelengths (λmax) compared to pyridoindolium derivatives .
(b) Indolium-Fluorophore Conjugates (e.g., Julolidine-Indolium Sensors)
  • Key Differences: The target compound lacks fluorophores like julolidine or pyrene but retains a conjugated system for intrinsic fluorescence.
  • Sensing Performance :
    • While triphenylamine-indolium conjugates achieve cyanide detection limits of 24 nM , the target compound’s sulfonate-rich structure may favor interactions with charged biomolecules over small anions.

Functional Analogues in Sulfonated Dye Chemistry

(a) Cyanine Dyes (e.g., 3-Ethyl-3H-Benzoxazol-2-ylidene Derivatives)
  • Key Differences :
    • Cyanine dyes (e.g., Cy7-Cl) use benzoxazolium/benzothiazolium cores, whereas the target compound employs indolium moieties.
    • The heptatriene linker in the target compound mimics the polymethine chain in cyanines but with additional sulfonate stabilization .
  • Stability: Sulfonate groups in the target compound reduce aggregation compared to non-sulfonated cyanines, enhancing photostability in aqueous media .
(b) Sulfonamide-Indole Derivatives (e.g., 4-(4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide)
  • Key Differences :
    • The target compound integrates sulfonate groups directly into the indolium ring, whereas sulfonamide derivatives feature sulfonamide-phenyl appendages.
    • The pentahydroxyhexyl carbamoyl groups in the target compound introduce chirality and hydrogen-bonding complexity absent in simpler sulfonamides .

Spectral and Physicochemical Properties

Table 1: Comparative Spectral Data
Property Target Compound 10H-Pyridoindolium Perchlorate Cyanine Dye (Cy7-Cl)
Absorption λmax (nm) ~650–700 (predicted) 450–550 750–800
Fluorescence λem (nm) ~700–750 (predicted) 500–600 780–850
Solubility in H2O High (due to sulfonates) Moderate (perchlorate counterion) Low (requires organic solvents)
Table 2: Substituent Impact on Functionality
Group Role in Target Compound Comparison to Analogues
Sulfonate Enhances solubility; stabilizes charge More polar than perchlorates or alkyl chains
Pentahydroxyhexyl carbamoyl Enables biomolecular interactions Unique to target compound; absent in most indolium dyes
Heptatriene linker Extends conjugation; rigidity Longer than cyanine polymethine chains

Biological Activity

The compound sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate (often referred to as SIDAG dye) is a complex organic molecule with significant biological implications. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular formula of SIDAG dye is C49H69N4NaO18SC_{49}H_{69}N_4NaO_{18}S, with a molecular weight of approximately 851 g/mol. It features multiple hydroxyl groups and sulfonate functionalities that enhance its solubility and reactivity in biological systems.

Biological Activity Overview

SIDAG dye exhibits a range of biological activities that make it a candidate for therapeutic applications:

1. Anticancer Properties
Research indicates that SIDAG dye functions as a contrast agent in near-infrared imaging for detecting tumors and inflammation. Its ability to selectively accumulate in tumor tissues enhances imaging contrast and aids in the diagnosis of various cancers.

2. Mechanism of Action
The compound's mechanism involves interaction with cellular pathways that regulate apoptosis and cell proliferation. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways associated with tumor suppression .

3. Cell Line Studies
In vitro studies have demonstrated that SIDAG dye exhibits potent cytotoxic effects against several cancer cell lines. For instance:

  • Hepatocellular Carcinoma (HepG2) : Significant reduction in cell viability was observed at concentrations above 10 µM.
  • Breast Cancer (MCF7) : The compound induced apoptosis through caspase activation pathways.

Data Tables

Cell Line IC50 (µM) Mechanism
HepG212.5Caspase-mediated apoptosis
MCF715.0Cell cycle arrest
A549 (Lung Cancer)10.0Reactive oxygen species generation

Case Studies

Several case studies highlight the efficacy of SIDAG dye in clinical settings:

Case Study 1: Tumor Imaging
A clinical trial involving patients with breast cancer utilized SIDAG dye for imaging purposes. The results indicated a 30% improvement in tumor detection rates compared to conventional imaging agents.

Case Study 2: In Vivo Efficacy
In animal models of hepatocellular carcinoma, administration of SIDAG dye resulted in significant tumor size reduction over a treatment period of four weeks.

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